2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide
Description
The compound 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide features a pyrido[4,3-d]pyrimidin-4-one core substituted at position 6 with a 4-fluorobenzyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 4-methoxybenzyl group.
Properties
IUPAC Name |
2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3S/c1-32-19-8-4-16(5-9-19)12-26-22(30)15-33-24-27-21-10-11-29(14-20(21)23(31)28-24)13-17-2-6-18(25)7-3-17/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULRMEJDEPGLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. The starting materials often include 4-fluorobenzylamine and 4-methoxybenzylamine, which undergo a series of reactions including condensation, cyclization, and thiolation to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like the desired scale of production, cost, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analog: Thieno[3,2-d]pyrimidinone Derivative
Compound: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Core Heterocycle: Thieno[3,2-d]pyrimidinone (vs. pyrido[4,3-d]pyrimidinone in the target).
- Substituents :
- 4-Methylphenyl at position 3 (vs. 4-fluorobenzyl at position 6).
- 4-Trifluoromethoxyphenyl acetamide (vs. 4-methoxybenzyl acetamide).
- Key Differences: The thieno core may reduce planarity compared to the pyrido system, affecting DNA intercalation or enzyme binding.
Structural Analog: Quinazoline Sulfonyl Acetamides
Compounds :
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
- N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39)
- Core Heterocycle: Quinazoline (vs. pyrido-pyrimidinone).
- Activity : Anti-cancer (IC50 values 0.8–2.5 µM across HCT-1, MCF-7 cell lines) .
- Comparison: Quinazolines generally exhibit higher solubility due to the additional nitrogen atom. The target compound’s pyrido-pyrimidinone core may confer unique selectivity for kinases or proteases over quinazoline’s typical topoisomerase inhibition.
Structural Analog: Pyrido[4,3-d]pyrimidine PROTAC
Compound : (2S,4R)-1-((S)-2-(4-((((2S,7aR)-7a-(((7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-4-((R)-3-hydroxy-3-methylpiperidin-1-yl)pyrido[4,3-d]pyrimidin-2-yl)oxy)methyl)hexahydro-1H-…
- Core : Pyrido[4,3-d]pyrimidine (shared with target).
- Substituents : Complex PROTAC (protein degradation) functionality.
- Key Differences :
Pharmacological and Physicochemical Data
Biological Activity
The compound 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide (often referred to as E140-0205) is a complex organic molecule with significant potential in various biological applications. This article will explore its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of E140-0205 is . The compound features a pyrido[4,3-d]pyrimidin core structure that contributes to its biological activity. The presence of fluorine atoms and various substituents such as methoxy and sulfanyl groups enhances its stability and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN4O3S |
| IUPAC Name | 2-({6-[(4-fluorophenyl)methyl]-4-oxo... |
| SMILES | COc(cc1)ccc1NC(CSC(N1)=NC(CCN(Cc(cc2)ccc2F)C2)=C2C1=O)=O |
| InChI Key | MDL Number (MFCD) |
Biological Activity Overview
Research indicates that compounds within the pyrido[4,3-d]pyrimidin class exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds similar to E140-0205 have demonstrated significant antibacterial and antitubercular properties. For instance, derivatives have shown effectiveness against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .
- Anticancer Potential : The structural characteristics of E140-0205 suggest potential anticancer activity. Studies have indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in bacterial resistance mechanisms. For example, the presence of electron-withdrawing groups has been linked to enhanced inhibition of tRNA methyltransferase isoenzymes .
Case Studies
Several studies have highlighted the biological efficacy of compounds structurally related to E140-0205:
Study 1: Antibacterial Activity
A recent study synthesized a series of pyrido[4,3-d]pyrimidin derivatives, including E140-0205. The results showed that compounds with a phenyl ring significantly enhanced antibacterial activity compared to their aliphatic counterparts. Notably, one derivative exhibited an IC50 of 0.91 μM against Escherichia coli .
Study 2: Antitubercular Activity
In another investigation focusing on thiazolo[3,2-b]-1,2,4-triazine derivatives (related structures), compounds were evaluated for their antitubercular activity. The most potent compound displayed excellent inhibition against M. smegmatis, suggesting that similar modifications in E140-0205 could yield comparable results .
Structure-Activity Relationship (SAR)
The effectiveness of E140-0205 can be attributed to its unique structure. Key factors influencing its biological activity include:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl rings has been shown to enhance biological activity significantly.
- Core Structure Stability : The pyrido[4,3-d]pyrimidine core provides a stable scaffold for further functionalization that can improve interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
